molecular formula C9H6N4 B1654553 5H-[1,2,4]triazino[5,6-b]indole CAS No. 245-12-5

5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B1654553
CAS No.: 245-12-5
M. Wt: 170.17 g/mol
InChI Key: FUXGNLJTRBGPHI-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazino[5,6-b]indole is a privileged tricyclic scaffold in medicinal chemistry, serving as a key precursor for synthesizing novel compounds with diverse biological activities. Its core structure is often modified at the 3- and 5- positions to optimize pharmacological properties. Researchers value this scaffold for its multi-target potential in developing therapeutic agents. Key Research Applications: Oncology Research: Derivatives bearing pyridinocycloalkyl moieties function as selective iron chelators, inducing apoptosis in cancer cell lines (A549, MCF-7, Hela, HepG-2) via the mitochondrial pathway and arresting the cell cycle at the G1 phase . Other derivatives have been studied as Sirtuin 2 (SIRT2) inhibitors for potential application in glial tumors and other cancers . Neuroscience & Psychiatry: 1,2,4-triazino[5,6-b]indole-3-thione derivatives demonstrate promising antidepressant activity. In vivo studies using the olfactory bulbectomy (OBX) model of chronic depression show these compounds can reverse OBX-induced physiological and behavioral changes, such as hyperactivity and weight fluctuations, with some derivatives also improving sexual behavior parameters . Additional derivatives have shown significant anticonvulsant activity in Maximal Electroshock (MES) tests, acting as structurally novel anticonvulsants with minimal neurotoxicity . Metabolic Disorder Research: Carboxymethylated derivatives, such as 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, are potent and selective aldose reductase inhibitors. This activity, combined with significant antioxidant properties that protect cells from oxidative damage, makes them compelling candidates for investigating treatments for diabetic complications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

245-12-5

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C9H6N4/c1-2-4-7-6(3-1)8-9(12-7)10-5-11-13-8/h1-5H,(H,10,11,12)

InChI Key

FUXGNLJTRBGPHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CN=N3

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CN=N3

Other CAS No.

245-12-5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

Metal Complexes (Ni(II)/Cu(II) Schiff Base Derivatives)

Derivatives like (E)-2-(((5H-[1,2,4]triazino[5,6-b]indol-3-yl)imino)methyl)phenol (L17) form square-planar Ni(II) and octahedral Cu(II) complexes. These complexes exhibit DNA-binding via electrostatic and minor-groove interactions, with binding constants (Kb) up to 4.8 × 10⁴ M⁻¹, surpassing the parent compound in human serum albumin (HSA) affinity .

Pyrido-Triazinoindole Derivatives

Pyrido[1',2':2,3][1,2,4]triazino[5,6-b]indoles, synthesized via Q-Tube reactors under trifluoroacetic acid catalysis, demonstrate enhanced synthetic efficiency (90–95% yields).

Triazine and Quinoline Hybrids

Hybrids combining 1,3,5-triazine or 4-amino-7-chloroquinoline units with the triazinoindole core show antileishmanial activity (e.g., IC₅₀ = 4.01 µM against L. donovani), targeting dihydrofolate reductase (DHFR) with 20-fold selectivity over standard drugs .

Thioacetamide and Thiourea Derivatives

Substitutions with thioether groups (e.g., N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide) yield α-glucosidase inhibitors (IC₅₀ = 0.82–1.24 µM) and antidepressant agents, highlighting diversification beyond anticancer use .

Pharmacological Advantages and Limitations

  • Advantages: Triazinoindole derivatives show lower cytotoxicity (e.g., CC₅₀ = 227.04 µM for triazine hybrids) compared to parent compounds . Thiol derivatives (e.g., 5H-triazino[5,6-b]indole-3-thiol) exhibit dual antimicrobial and analgesic activity .
  • Limitations :
    • Increased molecular size in polycyclic derivatives may reduce bioavailability .
    • Metal complexes face challenges in in vivo stability .

Preparation Methods

Core Synthesis via Condensation of Isatin with Thiosemicarbazide

The foundational method for constructing the 5H-triazino[5,6-b]indole scaffold involves the condensation of isatin (indole-2,3-dione) with thiosemicarbazide. This reaction typically proceeds in aqueous potassium carbonate under reflux conditions, yielding the intermediate 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, which cyclizes to form the triazinoindole core. For example, refluxing isatin with thiosemicarbazide in water for 6–8 hours produces the tricyclic product in 70–85% yield after acidification with glacial acetic acid.

A critical advancement involves microwave irradiation, which reduces reaction times to 3–6 minutes while maintaining yields above 75%. This method eliminates the need for organic solvents, leveraging water as a green medium. Comparative studies show that microwave-assisted synthesis improves efficiency, with yields increasing by 20–30% compared to conventional heating.

Functionalization at Position 3: Thiolation and Alkylation

The 3-position of the triazinoindole core is highly reactive, enabling thiolation and subsequent alkylation or arylation. Treatment of the intermediate with chloroacetyl chloride in glacial acetic acid introduces thiol groups, forming 3-mercapto derivatives. For instance, 3-mercapto-5H-triazino[5,6-b]indole-5-acetic acid is synthesized via nucleophilic substitution, demonstrating potent antioxidant activity.

Alkylation at this position is achieved using alkyl halides or allyl bromides. Reacting 3-mercapto derivatives with allyl bromide in dry dimethyl sulfoxide (DMSO) and potassium carbonate yields 5-allyl-5H-triazino[5,6-b]indole-3-thiol, a compound studied for its structural and electronic properties. Substituted acetamides can also be introduced, expanding the diversity of derivatives.

Substituent Modulation at Position 5

Position 5 of the triazinoindole ring permits functionalization through alkylation or acetylation. The synthesis of 5-acetic acid derivatives involves reacting the core with chloroacetic acid under basic conditions. For example, 3-mercapto-5H-triazino[5,6-b]indole-5-acetic acid is prepared by treating the thiol intermediate with chloroacetic acid and sodium hydroxide, achieving 66–78% yields after recrystallization.

Nitro-substituted derivatives are synthesized using nitro-isatin precursors. Condensation of 7-nitro-isatin with thiosemicarbazide under microwave irradiation produces 7-nitro-5H-triazino[5,6-b]indole-3-thiol, which serves as a precursor for hybrid molecules with benzimidazole or benzoxazole moieties.

Hybridization with Benzimidazole and Benzoxazole

Recent strategies focus on hybridizing the triazinoindole core with benzimidazole or benzoxazole rings to enhance biological activity. A two-step protocol involves:

  • Synthesizing 3-mercapto-triazinoindole via microwave-assisted condensation.
  • Coupling with 2-chloromethylbenzimidazole in ethanol using triethylamine as a base.

This method yields hybrids such as 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-triazino[5,6-b]indole, which exhibit antifungal properties. Reaction optimization shows that triethylamine improves coupling efficiency, with final products isolated in 70–85% purity after column chromatography.

Environmental and Industrial Scalability

Efforts to industrialize triazinoindole synthesis emphasize solvent-free and aqueous conditions. The microwave method in water eliminates toxic solvents, reducing waste generation by 40–50% compared to traditional ethanol-based reflux. Additionally, solid-supported reactions using alumina or silica gel have been explored, though yields remain lower (50–60%) than solution-phase syntheses.

Table 1 compares key synthetic routes:

Method Conditions Yield (%) Time
Conventional reflux Aqueous K₂CO₃, 8 hours 70–85 8 hours
Microwave H₂O, 3–6 minutes 75–90 <10 minutes
Alkylation DMSO, K₂CO₃, 24 hours 66–78 24 hours
Hybrid synthesis EtOH, triethylamine, 12 hours 70–85 12 hours

Q & A

Q. What are the standard synthetic routes for 5H-[1,2,4]triazino[5,6-b]indole derivatives, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves reacting substituted isatins with thiosemicarbazide in aqueous potassium carbonate, followed by cyclization under acidic conditions . Key optimization parameters include pH control (e.g., using sodium acetate in acetic acid for cyclization), temperature (reflux conditions for 3–5 hours), and stoichiometric ratios of reactants. Chromatography-mass spectrometry and elemental analysis are critical for purity validation . For reproducibility, factorial design methods (e.g., orthogonal arrays) can systematically assess variables like solvent polarity, temperature, and catalyst loading .

Q. How should researchers characterize the structural and electronic properties of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselectivity in fused triazino-indole systems, particularly for distinguishing between isatin-derived substituents. Infrared (IR) spectroscopy identifies functional groups like thiols (-SH) or carbonyls. Mass spectrometry (MS) validates molecular weights, while X-ray crystallography resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) . Computational tools (e.g., DFT calculations) can predict electronic properties and reactive sites for further functionalization .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound-based iron chelators with antiproliferative activity?

Molecular docking and COMPARE analysis are pivotal for identifying binding affinities to iron-dependent enzymes (e.g., ribonucleotide reductase) and predicting cytotoxicity profiles . Advanced quantum chemical calculations (e.g., reaction path searches) optimize pyridinocycloalkyl moieties for iron coordination while maintaining cellular permeability . Virtual screening of derivatives against cancer cell line databases (e.g., NCI-60) can prioritize candidates for synthesis .

Q. What strategies resolve contradictions in pharmacological data (e.g., antiplatelet vs. antiproliferative effects) across studies?

Divergent results often arise from assay-specific conditions (e.g., platelet-rich plasma vs. cancer cell media) or substituent-dependent mechanisms. Meta-analyses of dose-response curves and selectivity indices (e.g., comparing IC₅₀ values for thromboxane synthetase inhibition versus cancer cell growth) clarify structure-activity relationships . Validated pharmacological models (e.g., ex vivo platelet aggregation assays paired with in vivo tumor xenografts) are recommended for cross-verification .

Q. How can multifactorial experimental designs improve yield and bioactivity in derivative synthesis?

Multivariate approaches, such as response surface methodology (RSM), optimize interdependent variables (e.g., reaction time, temperature, and reagent ratios) to maximize yield and bioactivity . For example, a central composite design (CCD) was used to optimize 4-thiazolidinone derivatives, balancing steric effects and electronic contributions . AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time adjustment of synthetic parameters using predictive algorithms .

Methodological Challenges and Solutions

Q. What are the limitations of current pharmacological screening methods for this compound derivatives, and how can they be addressed?

Traditional 2D cell cultures may fail to replicate in vivo tumor microenvironments. Organoid models or 3D spheroid assays better mimic tissue complexity and iron chelation dynamics . High-content imaging (HCI) integrates cytotoxicity, apoptosis, and cell cycle data into multiparametric analyses, reducing false positives .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Standardized protocols : Detailed synthetic procedures (e.g., molar ratios, purification steps) must be archived with digital lab notebooks .
  • Open-access spectral libraries : Share NMR, IR, and MS data in repositories like PubChem or ChemSpider .
  • Collaborative validation : Cross-laboratory replication of key findings (e.g., iron chelation efficacy) using blinded samples .

Tables of Key Data

Q. Table 1: Representative Derivatives and Bioactivities

DerivativeSubstituentsBioactivity (IC₅₀)Reference
3-mercapto-5H-triazinoindole5-Bromo-isatin derivativeAntiplatelet: 12 µM
Pyridinocycloalkyl derivativePyridine-C₅ cyclic moietyAntiproliferative: 0.8 µM
4-thiazolidinone derivativeThioether linkageThromboxane inhibition: 9 µM

Q. Table 2: Optimization Parameters for Synthesis

VariableOptimal RangeImpact on YieldMethod
Reaction temperature80–100°C (reflux)↑ Cyclization efficiencyFactorial design
Solvent polarityAcetic acid (polar)↑ Purity of intermediatesRSM
Catalyst (K₂CO₃)1.2 equivalents↑ Reaction rateCCD

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